2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-10-8-14-16(18(24)22(10)6-7-23)15(12(9-20)17(21)25-14)11-4-2-3-5-13(11)19/h2-5,8,15,23H,6-7,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAFAHBNSAMGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , identified by its CAS number 884216-20-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor activity, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.2 g/mol . The structure features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrN3O3 |
| Molecular Weight | 402.2 g/mol |
| CAS Number | 884216-20-0 |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives of pyrano[3,2-c]pyridine have shown selective cytotoxicity against various cancer cell lines. Research suggests that these compounds may induce apoptosis in tumor cells through mechanisms involving DNA damage and the generation of reactive oxygen species (ROS) .
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits varying degrees of toxicity depending on the concentration and the cell type. In vitro studies have demonstrated that at concentrations exceeding 100 nM , significant cytotoxic effects were observed in sensitive carcinoma cells . The mechanism appears to involve the disruption of cellular homeostasis and induction of apoptotic pathways.
The proposed mechanism for the biological activity of this compound involves:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to strand breaks and subsequent apoptosis.
- Enzyme Inhibition : Inhibition of cytochrome P450 enzymes has been noted, which plays a crucial role in drug metabolism and activation of prodrugs into active forms .
Case Studies
-
Study on Antitumor Effects :
- A study conducted on a series of pyrano[3,2-c]pyridine derivatives indicated that modifications at the 2-position significantly enhance antitumor activity against breast cancer cell lines (MCF-7). The study highlighted that the presence of bromine substituents improved binding affinity to target proteins involved in cell cycle regulation .
- Cytotoxicity Assessment :
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction that includes key precursors such as 4-hydroxycoumarin and malononitrile. The structural features of this compound include a pyranopyridine core which contributes to its biological activity. The presence of the amino group and the bromophenyl moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, a series of related compounds were synthesized and tested against various human tumor cell lines. These studies revealed that certain derivatives displayed high antiproliferative activity and selective toxicity towards cancer cells. Mechanistically, these compounds were found to disrupt microtubule formation, induce centrosome de-clustering, and cause G2/M cell cycle arrest in melanoma cells .
Case Study: Mechanism of Action
A specific study highlighted the anticancer mechanism involving microtubule disruption. The compound led to significant morphological changes in cancer cells and inhibited angiogenesis both in vitro and in vivo. This suggests that compounds like this compound may serve as promising leads for the development of new anticancer therapies .
Other Biological Activities
Beyond anticancer properties, compounds within this structural class have shown promise in other therapeutic areas:
- Antidiabetic Properties : Some derivatives have been reported to possess anti-diabetic and anti-hyperglycemic effects. This potential was explored through various pharmacological assays demonstrating their efficacy in lowering blood glucose levels .
- Anti-inflammatory Effects : Preliminary studies indicate that certain analogs exhibit anti-inflammatory activities, which could be beneficial in treating conditions associated with chronic inflammation.
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing this compound, and how do reaction conditions influence yield?
- The compound is synthesized via multi-step protocols involving cyclocondensation and functional group modifications. Key steps include:
- Cyclocondensation : A mixture of substituted acetophenone, aldehyde, and cyanoacetate derivatives in ethanol under reflux (10–20 h), catalyzed by ammonium acetate .
- Solvent optimization : Ethanol-water mixtures improve yield due to balanced polarity and solubility, as demonstrated in structurally similar pyrano-pyridine syntheses .
- Temperature control : Maintaining reflux temperatures (~78°C) prevents side reactions like premature cyclization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.11–7.39 ppm, methyl groups at δ 2.34 ppm) and carbon frameworks (e.g., carbonyl carbons at δ 161.5 ppm) .
- HRMS : Confirms molecular weight (e.g., observed [M+Na]+ at 394.0159 vs. calculated 394.0167) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC-971311 for analogous pyrano-pyrazoles) .
Q. What functional groups contribute to its reactivity and bioactivity?
- 2-Bromophenyl : Enhances electron-withdrawing effects, stabilizing intermediates during synthesis .
- Hydroxyethyl group : Participates in hydrogen bonding, influencing solubility and biological interactions .
- Carbonitrile : Acts as a hydrogen-bond acceptor, critical for binding to enzymatic targets .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved during characterization?
- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic protons (e.g., distinguishing 2-bromophenyl substituents from pyrano ring protons) .
- Crystallographic validation : X-ray structures provide unambiguous stereochemical assignments (e.g., confirming the S-configuration in related compounds) .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) clarify exchangeable protons (e.g., amino groups) .
Q. What strategies optimize the key cyclization step to improve yield?
- Catalyst screening : Lewis acids (e.g., ZnCl2) enhance cyclization efficiency in analogous pyrano-pyridine syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing reaction rates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 h to 2 h) in similar heterocyclic systems .
Q. How can computational methods predict its biological activity?
- Molecular docking : Models interactions with targets like kinases (e.g., binding affinity calculations using AutoDock Vina) .
- QSAR analysis : Correlates substituent effects (e.g., bromine position) with antiproliferative activity in cancer cell lines .
- MD simulations : Predicts stability of ligand-target complexes over 100 ns trajectories .
Q. What are the thermal stability profiles, and how are they analyzed?
- DSC/TGA : Reveals decomposition onset at ~220°C (endothermic peaks) and residual mass <5% at 600°C .
- Kinetic analysis : Flynn-Wall-Ozawa method calculates activation energy (~150 kJ/mol) for thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
